4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride

Catalog No.
S15730685
CAS No.
M.F
C8H9BrClNO
M. Wt
250.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochlo...

Product Name

4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride

IUPAC Name

4-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

InChI

InChI=1S/C8H8BrNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H

InChI Key

MZUFOSSRBSUTEF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=CC=C2Br)N.Cl

4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a chemical compound characterized by its unique structure that includes a bromine atom at the 4-position and an amine group at the 3-position of the dihydrobenzofuran ring system. This compound has a molecular formula of C8H9BrClNO and a molecular weight of approximately 250.52 g/mol when in its hydrochloride form. The presence of both bromine and amine groups contributes to its distinct chemical reactivity and potential biological activities, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science .

The chemical reactivity of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is influenced by its functional groups. Key reactions include:

  • Bromination: The compound can undergo further bromination at available positions, enhancing its reactivity.
  • Amination: It can react with different amines to form substituted derivatives.
  • Oxidation: The amine group can be oxidized to form corresponding oxides or hydroxyl derivatives.
  • Reduction: Reduction processes can yield various amine derivatives.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, leading to the formation of azides or nitriles .

Research indicates that 4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride exhibits several biological activities. It has been studied for:

  • Antimicrobial Properties: Its structure allows it to interact with microbial targets, potentially inhibiting growth.
  • Anticancer Activity: Preliminary studies suggest that it may affect cancer cell proliferation through specific molecular interactions.
  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which is valuable for drug development .

The synthesis of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride typically involves several steps:

  • Bromination: Starting with 2,3-dihydrobenzofuran, bromination is performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
  • Amination: The resulting brominated compound is then treated with ammonia or an amine source under controlled conditions to introduce the amine group.
  • Hydrochloride Formation: The final step involves reacting the amine with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .

4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride has various applications across different fields:

  • Medicinal Chemistry: It serves as an intermediate for synthesizing more complex pharmaceutical compounds.
  • Material Science: Its unique structure makes it useful in developing novel materials with specific properties.
  • Biological Research: Investigated for its potential therapeutic effects and mechanisms of action in diseases .

Studies on the interactions of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride reveal its potential to bind with specific biological targets:

  • Enzymatic Interactions: It may inhibit enzymes crucial for metabolic processes, affecting cellular functions.
  • Receptor Binding: The compound could interact with receptors involved in signal transduction pathways, influencing physiological responses .

Similar Compounds

Several compounds share structural similarities with 4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride. Notable examples include:

Compound NameKey Features
2,3-Dihydrobenzo[b]furanLacks bromine and amine groups; less reactive.
4-Bromo-2,3-dihydrobenzo[b]furanContains bromine but lacks the amine group; limited activity.
2,3-Dihydrobenzo[b]furan-3-ylamineContains an amine but lacks bromine; differing reactivity.

Uniqueness

The uniqueness of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride lies in its combination of both bromine and amine functional groups. This combination enhances its chemical reactivity and biological activity compared to similar compounds, making it particularly valuable for research and industrial applications .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

248.95560 g/mol

Monoisotopic Mass

248.95560 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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